Amitriptyline

Description

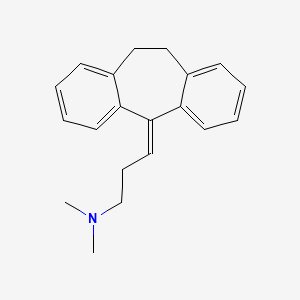

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMDCWKBEZIMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17086-03-2 (pamoate (2:1)), 30227-34-0 (maleate (1:1)), 549-18-8 (hydrochloride) | |

| Record name | Amitriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022594 | |

| Record name | Amitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amitriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

410.26°C (rough estimate) | |

| Record name | Amitriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

freely soluble in water, In water, 9.71 mg/L at 24 °C, 4.50e-03 g/L | |

| Record name | Amitriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMITRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amitriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

50-48-6 | |

| Record name | Amitriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amitriptyline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1806D8D52K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMITRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amitriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-197, 196 - 197 °C | |

| Record name | Amitriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Amitriptyline: A Multifaceted Pharmacological Profile Beyond Monoamine Reuptake Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms of amitriptyline that extend beyond its classical role as an inhibitor of serotonin and norepinephrine reuptake. While its antidepressant effects are primarily attributed to monoamine transporter blockade, a significant portion of its therapeutic efficacy, particularly in analgesia, and its diverse side-effect profile, are governed by its interactions with a wide array of other molecular targets. This document delineates these mechanisms, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Voltage-Gated Sodium Channel (VGSC) Blockade

A cornerstone of this compound's analgesic properties, particularly in neuropathic pain, is its potent, state-dependent blockade of voltage-gated sodium channels.[1][2] This action dampens neuronal excitability and abolishes ectopic firing in sensory neurons.[3] this compound exhibits higher affinity for the open and inactivated states of the channel compared to the resting state, a characteristic known as use-dependent block.[1][4] This mechanism is analogous to that of local anesthetics, and studies indicate that this compound shares a common binding site with them within the channel pore, involving key residues in domains D1-S6, D3-S6, and D4-S6.[1][4]

Data Presentation: this compound Affinity for Sodium Channels

| Channel Type / State | Species / Tissue | IC50 / K_d (µM) | Reference |

| Wild-Type Na+ Channels | |||

| Open-channel Block | Rat Skeletal Muscle (in HEK cells) | 0.26 | [1] |

| Inactivated-channel Block | Rat Skeletal Muscle (in HEK cells) | 0.51 | [1] |

| Resting-channel Block | Rat Skeletal Muscle (in HEK cells) | 33 | [1] |

| Human Heart (hH1) Na+ Channels | |||

| Inactivated-channel Block | Human Cardiac (in HEK cells) | 0.58 ± 0.03 | [4] |

| Resting-channel Block | Human Cardiac (in HEK cells) | 24.8 ± 2.0 | [4] |

| Dorsal Root Ganglion (DRG) Neurons | |||

| Tetrodotoxin-Sensitive (TTX-S) | Rat DRG Neurons | K_d = 4.7 (at -80 mV) | [5] |

| Tetrodotoxin-Resistant (TTX-R) | Rat DRG Neurons | K_d = 105 (at -80 mV) | [5] |

| General Inhibition | Rat Gastric Sensory Neurons | IC50 = 20 | [6] |

Experimental Protocol: Whole-Cell Voltage Clamp

The state-dependent blockade of VGSCs by this compound is typically quantified using the whole-cell patch-clamp technique on cells expressing the channel of interest (e.g., HEK-293 cells transfected with specific Na+ channel α-subunits).[1][4][7]

-

Cell Preparation: Rat skeletal muscle α-subunit Na+ channels (wild-type or mutant) are expressed in human embryonic kidney (HEK) cells.[1]

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. Pipettes are filled with a CsF-based internal solution to block potassium currents, and the external solution contains physiological ion concentrations.

-

Determining State-Dependent Affinity:

-

Resting-State Block: A holding potential where most channels are in the resting state (e.g., -120 mV) is used. Brief depolarizing pulses are applied, and the reduction in peak sodium current (I_Na) is measured at various this compound concentrations to calculate the IC50.[1][4]

-

Inactivated-State Block: The holding potential is set to a more depolarized level (e.g., -70 mV) to induce steady-state inactivation. The reduction in the remaining available current is measured across a range of drug concentrations to determine the IC50 for the inactivated state.[1][4]

-

Open-State Block: Inactivation-deficient mutant channels are used. The decay of the sodium current during a sustained depolarizing pulse in the presence of this compound is analyzed to determine the block of the open state.[1]

-

Visualization: State-Dependent Sodium Channel Blockade

Caption: Logical flow of this compound's preferential blockade of open and inactivated Na+ channel states.

Neurotrophic Factor Receptor (TrkA/TrkB) Agonism

Beyond its immediate effects on neuronal firing, this compound possesses potent neurotrophic activity by acting as a direct agonist of Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[8][9] this compound binds to the extracellular domains of these receptors, triggering their dimerization, autophosphorylation, and the activation of downstream signaling cascades involved in neuronal survival and growth, such as the ERK and Akt pathways.[8][10] This mechanism may contribute to its long-term therapeutic effects and neuroprotective properties.[11]

Data Presentation: this compound Affinity for Trk Receptors

| Receptor | Interaction Type | K_d (µM) | Reference |

| TrkA | Agonist | 3 | [10] |

| TrkB | Agonist | 14 | [10] |

Experimental Protocol: Trk Receptor Activation Assay

-

Cell Culture: Primary neurons (e.g., hippocampal or dorsal root ganglion neurons) or cell lines like PC12 (which express TrkA) are cultured.[8][11]

-

Treatment: Cells are treated with varying concentrations of this compound for specific time periods (e.g., 10-30 minutes for signaling studies).[10]

-

Western Blot Analysis:

-

Cell lysates are collected and total protein is quantified.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated TrkA (p-TrkA), phosphorylated TrkB (p-TrkB), total TrkA/B, phosphorylated downstream effectors (p-ERK, p-Akt), and total effectors.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and bands are visualized using chemiluminescence. The ratio of phosphorylated protein to total protein is calculated to determine receptor activation.[11]

-

-

Neurite Outgrowth Assay (for functional effect): PC12 cells are treated with this compound, and neurite extension is observed and quantified using microscopy over several days.[8]

Visualization: this compound-Induced Trk Signaling

Caption: Signaling pathway for this compound's agonistic action on TrkA and TrkB receptors.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

This compound modulates glutamatergic neurotransmission through a dual, complex interaction with NMDA receptors, which are critical in central sensitization and pain chronification.[2][12] It acts as an open-channel blocker, physically occluding the ion pore, and also enhances the receptor's natural calcium-dependent desensitization process.[13][14] The latter mechanism is particularly potent at therapeutic concentrations and is dependent on intracellular calcium levels, suggesting this compound stabilizes a desensitized state of the receptor.[14][15]

Data Presentation: this compound Activity at NMDA Receptors

| Mechanism | Condition | IC50 (µM) | Reference |

| Ca2+-Dependent Desensitization | 4 mM external [Ca2+] | 0.72 | [14] |

| Trapping Open-Channel Block | 0 mV membrane potential | 220 | [14][15] |

| Neuroprotection vs. NMDA toxicity | Cerebellar granule neurons | ED50 = 6.9 | [16] |

Experimental Protocol: NMDA Receptor Current Inhibition

-

Cell Culture: Primary cortical or hippocampal neurons are cultured.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed. The external solution is magnesium-free to allow NMDA receptor activation at negative membrane potentials, and contains NMDA and glycine as agonists.

-

Measuring Ca2+-Dependent Desensitization:

-

NMDA-evoked currents are recorded in response to agonist application.

-

The experiment is repeated with varying concentrations of external calcium (e.g., 0.25 mM to 4 mM).[14]

-

This compound is co-applied with the agonists, and the enhancement of current decay (desensitization) is measured. The IC50 is determined as a function of calcium concentration.[14]

-

-

Measuring Open-Channel Block:

-

To isolate channel block from desensitization, experiments can be run in low external calcium.

-

The reduction in the peak NMDA-evoked current by this compound is measured at different membrane potentials to establish the voltage-dependence of the block.[14]

-

Visualization: Dual NMDA Receptor Antagonism

Caption: this compound's dual mechanisms of NMDA receptor inhibition.

Antagonism of Muscarinic, Histaminic, and Adrenergic Receptors

A significant portion of this compound's side-effect profile, including dry mouth, sedation, constipation, and orthostatic hypotension, is directly attributable to its potent antagonism of various G-protein coupled receptors.[17][18] It is a non-selective antagonist of muscarinic acetylcholine receptors (M1-M5), a highly potent antagonist of the histamine H1 receptor, and an antagonist of α1-adrenergic receptors.[19][20][21]

Data Presentation: this compound Receptor Antagonist Affinities

| Receptor Target | Species / Tissue | K_i / K_d (nM) | Reference |

| Muscarinic (non-selective) | Human Brain | K_d = 18 | [22] |

| Muscarinic M1-M5 | Human | 1-15 | [23] |

| Histamine H1 | Human | K_i = 0.5 | [21] |

| α1A-Adrenergic | Human | 2.4 | [23] |

| Serotonin 5-HT2A | Human | 2.5 | [23] |

| Sigma-1 | Guinea pig/rat | K_i = 287-300 | [21][23][24] |

Experimental Protocol: Radioligand Binding Assay

-

Tissue/Cell Preparation: Homogenates are prepared from tissues or cells expressing the receptor of interest (e.g., rat brain cortex for muscarinic receptors).[20]

-

Assay: The homogenates are incubated with a specific radiolabeled ligand (e.g., [3H]prazosin for α1-receptors, [3H]quinuclidinyl benzilate for muscarinic receptors) at a fixed concentration.[19][25]

-

Competition: A range of concentrations of unlabeled this compound is added to compete with the radioligand for binding to the receptor.

-

Separation & Counting: The mixture is filtered to separate bound from free radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.

Modulation of Inflammatory Pathways

Emerging evidence demonstrates that this compound exerts significant anti-inflammatory effects, which may contribute to its efficacy in pain and depression, conditions often associated with neuroinflammation.[26] this compound can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and down-regulate the expression of inflammatory mediators like COX-2 and iNOS.[27][28] These effects appear to be mediated, in part, through the suppression of key intracellular signaling cascades, including the MAPK/ERK and PI3K-Akt pathways, and may involve activation of the A3 adenosine receptor.[29][30]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

-

Animal Model: An acute inflammatory response is induced in rats by injecting a solution of carrageenan into the plantar surface of a hind paw.[31][32]

-

Drug Administration: this compound (e.g., 10-50 mg/kg) or a vehicle control is administered intraperitoneally at a set time before the carrageenan injection.[26][27]

-

Edema Measurement: Paw volume is measured at various time points post-injection using a plethysmometer. The percentage of edema inhibition by this compound is calculated relative to the vehicle control group.

-

Biochemical Analysis: At the end of the experiment, paw tissue can be harvested to measure levels of inflammatory mediators. Myeloperoxidase (MPO) activity is assayed as an index of neutrophil infiltration.[26] Expression of genes for cytokines, COX-2, and iNOS can be quantified using qRT-PCR.[27]

Visualization: Anti-inflammatory Signaling Workflow

Caption: Experimental workflow showing this compound's inhibition of key pro-inflammatory pathways.

References

- 1. State-dependent block of voltage-gated Na+ channels by this compound via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Block of human heart hH1 sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound modulation of Na(+) channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits voltage-sensitive sodium currents in rat gastric sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits currents and decreases the mRNA expression of voltage-gated sodium channels in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a TrkA and TrkB receptor agonist that promotes TrkA/TrkB heterodimerization and has potent neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intrathecal this compound acts as an N-methyl-D-aspartate receptor antagonist in the presence of inflammatory hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dual action of this compound on NMDA receptors: enhancement of Ca-dependent desensitization and trapping channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iasp-pain.org [iasp-pain.org]

- 16. This compound prevents N-methyl-D-aspartate (NMDA)-induced toxicity, does not prevent NMDA-induced elevations of extracellular glutamate, but augments kainate-induced elevations of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. This compound Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. The tricyclic antidepressants this compound, nortriptyline and imipramine are weak antagonists of human and rat alpha1B-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Non-selectivity of this compound for subtypes of brain muscarinic receptors demonstrated in binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. This compound - Wikipedia [en.wikipedia.org]

- 24. Imipramine - Wikipedia [en.wikipedia.org]

- 25. Interaction of this compound with muscarinic receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anti-inflammatory Effect of this compound on Ulcerative Colitis in Normal and Reserpine-Induced Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Inhibition of Microglial Activation by this compound and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Examination and characterisation of the effect of this compound therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 31. This compound and acute inflammation: a study using intravital microscopy and the carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. karger.com [karger.com]

The Neurotrophic Effects of Amitriptyline: A Technical Guide to its Interaction with BDNF and Related Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted effects of the tricyclic antidepressant amitriptyline on neurotrophic factors, with a primary focus on Brain-Derived Neurotrophic Factor (BDNF). Traditionally recognized for its role in inhibiting serotonin and norepinephrine reuptake, a growing body of evidence reveals that this compound also exerts significant neurotrophic and neuroprotective effects. This document synthesizes key research findings, presenting quantitative data on this compound-induced changes in BDNF levels, detailing the underlying molecular mechanisms and signaling pathways, and providing a summary of experimental protocols from pivotal studies. The information is intended to serve as a valuable resource for researchers and professionals in neuroscience and drug development, facilitating a deeper understanding of this compound's therapeutic potential beyond its classical antidepressant action.

Introduction

Major depressive disorder is increasingly understood as a condition involving not just neurochemical imbalances but also impairments in neuroplasticity and cellular resilience. The neurotrophin hypothesis of depression posits that a reduction in neurotrophic factors, particularly BDNF, in critical brain regions like the hippocampus and prefrontal cortex, contributes to the pathophysiology of depression. Antidepressant treatments are thought to exert their therapeutic effects, at least in part, by reversing this deficit and enhancing neurotrophic signaling.[1]

This compound, a well-established tricyclic antidepressant, has been shown to modulate neurotrophic factor expression and signaling, suggesting a mechanism of action that extends beyond its monoamine reuptake inhibition.[2] This guide delves into the technical details of these neurotrophic effects, providing a consolidated resource for the scientific community.

Quantitative Effects of this compound on BDNF

Multiple studies have quantified the impact of this compound on BDNF expression at both the mRNA and protein levels in various experimental models. The following table summarizes key quantitative findings.

| Model System | Treatment Details | Outcome Measure | Quantitative Change | Reference |

| Primary Cultured Rat Cortical Astrocytes | This compound (concentration not specified) | BDNF mRNA expression | Increased | [3] |

| Primary Cultured Rat Cortical Microglia | This compound (concentration not specified) | BDNF mRNA expression | Increased | [3] |

| Aged 3xTg Alzheimer's Disease Mice | This compound (oral administration) | Hippocampal BDNF protein | Increased | [4] |

| Depressed Patients | Low-dose this compound | Serum BDNF levels | 13% increase | [4] |

| Stimulated Whole Blood Cell Cultures (from healthy volunteers) | This compound (therapeutic concentration) | In vitro BDNF production | 12% to 17% increase (p=0.021) | [5] |

| Rat Hippocampus (Chronic Administration) | This compound (10 mg/kg, once daily for 3 weeks) | BDNF protein levels | 26.9% increase | [1] |

| Rat Frontal Cortex (Chronic Administration) | This compound (10 mg/kg, once daily for 3 weeks) | BDNF protein levels | 24.6% increase | [1] |

Molecular Mechanisms of Action

This compound's influence on neurotrophic factors is not solely a downstream consequence of monoamine reuptake inhibition. Research has elucidated direct and indirect mechanisms through which this compound modulates BDNF and its signaling pathways.

Direct Agonism of Trk Receptors

A pivotal finding is that this compound can act as a direct agonist for the Tropomyosin receptor kinase (Trk) A and TrkB receptors, the primary receptors for Nerve Growth Factor (NGF) and BDNF, respectively.[6][7][8]

-

Binding and Dimerization: this compound binds to the extracellular domains of both TrkA and TrkB.[6][7] This binding promotes the formation of both homodimers (TrkA/TrkA, TrkB/TrkB) and, uniquely among antidepressants, heterodimers (TrkA/TrkB).[6][7]

-

Receptor Activation: This dimerization leads to the autophosphorylation and activation of the Trk receptors, initiating downstream signaling cascades.[6][7]

Modulation of BDNF Gene Expression

This compound has been shown to increase the expression of BDNF mRNA in glial cells, specifically astrocytes and microglia, but not in primary neuronal cultures.[3] This suggests that non-neuronal cells are a significant target for this compound's neurotrophic effects. The upregulation of BDNF mRNA involves the MEK/ERK signaling pathway.[3]

Signaling Pathways

The activation of Trk receptors by this compound triggers several key intracellular signaling cascades that are crucial for neuronal survival, growth, and plasticity.

-

Ras/Raf/MEK/ERK Pathway: This pathway is implicated in the this compound-induced expression of BDNF mRNA in glial cells.[3] The MEK inhibitor U0126 blocks this effect.[3] This pathway is also involved in neurite outgrowth.[9]

-

PI3K/Akt Pathway: This is another major downstream cascade of Trk receptor activation, playing a critical role in cell survival and apoptosis inhibition.[6]

-

CREB Phosphorylation: this compound can induce the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in the expression of neurotrophic factors, including BDNF.[10] This effect is mediated through the MEK/ERK pathway.[10]

Experimental Protocols

This section provides a summary of the methodologies employed in key studies investigating the effects of this compound on neurotrophic factors.

In Vitro Studies

-

Cell Culture:

-

Primary Neurons: Hippocampal and cortical neurons are cultured from embryonic rats.[6][9]

-

Primary Glial Cells: Astrocytes and microglia are cultured from the cerebral cortices of neonatal rats.[3] Purity of astrocyte cultures is often confirmed by glial fibrillary acidic protein (GFAP) staining.

-

PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla, used to study neurite outgrowth.[7]

-

HEK293 Cells: Human embryonic kidney cells used for transfection experiments to study receptor dimerization and activation.[6]

-

-

Treatments:

-

This compound Concentration: Varies depending on the study, ranging from nanomolar (e.g., 500 nM for primary neurons) to micromolar concentrations.[6][9]

-

Treatment Duration: Can range from minutes (for phosphorylation studies) to several days (for neurite outgrowth assays).[6][9]

-

Inhibitors: Specific inhibitors are used to probe signaling pathways, such as K252a (Trk inhibitor) and U0126 (MEK inhibitor).[3][6]

-

-

Assays:

-

Immunoblotting: To detect the phosphorylation of Trk receptors, Akt, and MAP kinases.[6]

-

Immunofluorescence: To visualize the phosphorylation of Trk receptors in situ.[6]

-

Neurite Outgrowth Assays: Performed in PC12 cells or primary neurons to assess the effect of this compound on neuronal morphology.[7][9]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of BDNF mRNA variants.[3]

-

ELISA: To quantify the secretion of neurotrophic factors into the culture medium.[11]

-

In Vivo Studies

-

Animal Models:

-

Mice: Used to study the in vivo activation of Trk receptors and the neuroprotective effects of this compound against excitotoxicity induced by agents like kainic acid.[6][7]

-

Rats: Utilized in models of neuropathic pain to assess the effects of chronic this compound administration on BDNF expression in the spinal cord.[12][13]

-

-

Drug Administration:

-

Behavioral Tests:

-

Forced Swim Test: Used to assess antidepressant-like activity in mice.[6]

-

-

Tissue Analysis:

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound's dual action on the BDNF signaling pathway.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The evidence strongly indicates that this compound's therapeutic effects are, at least in part, mediated by its ability to positively modulate neurotrophic factor signaling, particularly through the BDNF/TrkB pathway. Its unique ability to act as a direct Trk receptor agonist and to stimulate BDNF production in glial cells distinguishes it from other classes of antidepressants.

For drug development professionals, these findings open up new avenues for the design of novel therapeutics that specifically target neurotrophic pathways. The direct agonism of Trk receptors by a small molecule like this compound provides a proof-of-concept for the development of more potent and selective Trk agonists with improved side-effect profiles.

Future research should focus on further elucidating the precise molecular interactions between this compound and the Trk receptors, exploring the long-term consequences of TrkA/TrkB heterodimerization, and investigating the clinical relevance of glial-derived BDNF in the therapeutic response to this compound in patients. A deeper understanding of these mechanisms will be instrumental in developing next-generation antidepressants and neuroprotective agents.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Psychotropic drugs on in vitro brain-derived neurotrophic factor production in whole blood cell cultures from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antidepressant this compound is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a TrkA and TrkB receptor agonist that promotes TrkA/TrkB heterodimerization and has potent neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.plos.org [journals.plos.org]

- 12. Effects of chronic administration of this compound, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rapm.bmj.com [rapm.bmj.com]

amitriptyline and its role in modulating neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amitriptyline, a tricyclic antidepressant, has long been a cornerstone in the management of depression and neuropathic pain. Emerging evidence now illuminates a compelling new role for this well-established therapeutic: the modulation of neuroinflammatory processes. This technical guide provides a comprehensive overview of the mechanisms by which this compound exerts its anti-inflammatory and neuroprotective effects within the central nervous system. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases. This document details the molecular targets of this compound, its impact on key signaling pathways, and provides a summary of quantitative experimental findings. Furthermore, it offers detailed experimental protocols and visual representations of cellular signaling and experimental workflows to facilitate further research in this promising area.

Introduction: The Expanding Role of this compound

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and chronic pain.[1] The traditional view of this compound's mechanism of action centered on its ability to inhibit the reuptake of serotonin and norepinephrine in the synaptic cleft.[2] However, recent investigations have revealed a more complex pharmacological profile, demonstrating its capacity to directly interact with and modulate key components of the neuroimmune response.[1][2] This guide delves into the core mechanisms underlying this compound's anti-neuroinflammatory properties, providing a technical foundation for its potential repurposing and the development of novel therapeutics targeting neuroinflammation.

Molecular Mechanisms of this compound in Neuroinflammation

This compound's modulation of neuroinflammation is a multifaceted process involving direct and indirect actions on various cellular and molecular targets. Key mechanisms include the inhibition of microglial and astrocyte activation, suppression of pro-inflammatory cytokine production, and interference with critical inflammatory signaling cascades.

Attenuation of Glial Cell Activation

Microglia and astrocytes, the primary immune cells of the central nervous system, are key players in initiating and propagating neuroinflammatory responses. This compound has been shown to effectively suppress the activation of these glial cells.

-

Microglia: In vitro studies demonstrate that this compound can prevent the morphological changes associated with microglial activation, shifting them from an activated, amoeboid state to a resting, ramified phenotype.[3][4] This is often assessed by immunocytochemistry for the microglial marker Iba1.[5][6][7]

-

Astrocytes: this compound has also been shown to reduce astrogliosis, the reactive proliferation of astrocytes that occurs in response to injury and inflammation.[3]

Modulation of Pro-inflammatory Cytokines and Mediators

A hallmark of neuroinflammation is the excessive production of pro-inflammatory cytokines. This compound has been consistently shown to reduce the levels of several key cytokines:

-

Tumor Necrosis Factor-alpha (TNF-α): Multiple studies have reported a significant reduction in TNF-α levels in both in vitro and in vivo models following this compound treatment.[3][8][9]

-

Interleukin-1beta (IL-1β): this compound effectively inhibits the release of IL-1β, a potent pro-inflammatory cytokine, from activated microglia and glial co-cultures.[3][8][9]

-

Interleukin-6 (IL-6): The production of IL-6 is also attenuated by this compound in various experimental models of neuroinflammation.[3]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting several critical intracellular signaling pathways that are central to the neuroinflammatory cascade.

Toll-Like Receptor 4 (TLR4) Signaling

Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by lipopolysaccharide (LPS) or endogenous danger signals, initiates a signaling cascade leading to the production of pro-inflammatory cytokines. This compound has been shown to directly bind to TLR4, thereby inhibiting its downstream signaling.[8] This blockade prevents the activation of transcription factors such as NF-κB, which are crucial for the expression of inflammatory genes.

NLRP3 Inflammasome Activation

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of IL-1β and IL-18. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[10] This inhibition is thought to occur through multiple mechanisms, including the blockade of upstream signals such as potassium efflux and a reduction in the expression of NLRP3 itself.

Other Relevant Pathways

-

Sigma-1 Receptor: this compound is an agonist of the sigma-1 receptor, an intracellular chaperone protein that has been implicated in the regulation of calcium signaling and cellular stress responses.[11][12][13][14] Activation of the sigma-1 receptor by this compound may contribute to its anti-inflammatory and neuroprotective effects.[11][12][13][14]

-

Ion Channels: this compound is known to block various voltage-gated ion channels, including sodium and calcium channels.[15][16][17] This action, while primarily associated with its analgesic effects, may also indirectly modulate neuroinflammation by altering cellular excitability and calcium-dependent signaling pathways.[15][16][17]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key neuroinflammatory markers from various studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

| Cytokine | Cell/Animal Model | Treatment Conditions | Fold Change/Percentage Reduction | Reference |

| TNF-α | Rat mixed glial cultures | 10 µM this compound + LPS | ~50% reduction | [8][9] |

| Human CTTH patients | 25 mg/day for 10 days | 12% reduction (non-significant) | [2] | |

| IL-1β | Rat microglial cultures | 10 µM this compound + LPS | Significant reduction | [8][9] |

| IL-6 | Rat mixed glial cultures | 10 µM this compound + LPS | No significant change | [3] |

| Human CTTH patients | 25 mg/day for 10 days | No significant change | [2] | |

| Eotaxin-1 (CCL11) | Human CSF (responders) | 8 weeks of treatment | ~49% reduction (p=0.02) | [2] |

Table 2: Effect of this compound on Inflammasome and Signaling Proteins

| Protein | Cell/Animal Model | Treatment Conditions | Fold Change/Percentage Reduction | Reference |

| NLRP3 | Human chondrocytes | 1 µM this compound + LPS | Significant downregulation | [8] |

| Active Caspase-1 | Human chondrocytes | 1 µM this compound + LPS | Significant downregulation | [8] |

| p-ERK1/2 | Rat neuropathic pain model | 10 mg/kg this compound | Significant reduction | [2] |

| p-CREB | Rat neuropathic pain model | 10 mg/kg this compound | Significant reduction | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on neuroinflammation.

Primary Microglial Cell Culture and Stimulation

This protocol describes the isolation and culture of primary microglia from neonatal rodents, followed by stimulation with LPS to induce an inflammatory response.

-

Isolation:

-

Euthanize neonatal (P0-P2) mouse or rat pups in accordance with approved animal care protocols.

-

Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mechanically dissociate the tissue and incubate with 0.25% trypsin for 15 minutes at 37°C.

-

Neutralize trypsin with DMEM containing 10% FBS and gently triturate to obtain a single-cell suspension.

-

Plate the mixed glial cell suspension in T75 flasks coated with poly-L-lysine.[18][19]

-

-

Culture and Purification:

-

Culture the mixed glial cells in DMEM with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

After 10-14 days, when a confluent astrocyte layer has formed, shake the flasks on an orbital shaker at 200 rpm for 2 hours to detach the microglia.[20]

-

Collect the supernatant containing the microglia and plate them for experiments.

-

-

Stimulation:

-

Treat the purified microglia with this compound at desired concentrations for 1-2 hours.

-

Add LPS (e.g., 100 ng/mL) to the media and incubate for the desired time (e.g., 6-24 hours) to induce an inflammatory response.[20]

-

Immunocytochemistry for Microglial Activation (Iba1 Staining)

This protocol details the staining of microglia with an Iba1 antibody to visualize their morphology and assess their activation state.

-

Fixation:

-

Permeabilization and Blocking:

-

Antibody Incubation:

-

Incubate with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:500 dilution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1-2 hours at room temperature in the dark.[5][6][7]

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Image using a fluorescence microscope.

-

ELISA for Cytokine Quantification

This protocol outlines the use of a sandwich ELISA to measure the concentration of cytokines in cell culture supernatants.

-

Plate Coating:

-

Blocking:

-

Sample and Standard Incubation:

-

Detection:

-

Substrate and Measurement:

Western Blot for NLRP3 Inflammasome Components

This protocol describes the detection of NLRP3, Caspase-1, and IL-1β by Western blotting.

-

Protein Extraction and Quantification:

-

SDS-PAGE and Transfer:

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NLRP3, Caspase-1 (p20 subunit for active form), and IL-1β (p17 subunit for mature form) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[25][26][27][28]

-

-

Detection:

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows and the logical relationships between this compound's mechanisms of action.

References

- 1. This compound protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examination and characterisation of the effect of this compound therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Microglial Activation by this compound and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Microglial Activation by this compound and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 6. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 7. youtube.com [youtube.com]

- 8. This compound and nortriptyline inhibit interleukin-1 release by rat mixed glial and microglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor agonist this compound inhibits store-dependent Ca2+ entry in macrophages - Krutetskaya - Доклады Академии наук [journals.eco-vector.com]

- 12. Sigma-1 Receptor Agonist this compound Inhibits Store-Dependent Ca2+ Entry in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. Frontiers | this compound Decreases GABAergic Transmission in Basal Forebrain Neurons Using an Optogenetic Model of Aging [frontiersin.org]

- 16. This compound and carbamazepine utilize voltage-gated ion channel suppression to impair excitability of sensory dorsal horn neurons in thin tissue slice: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits currents and decreases the mRNA expression of voltage-gated sodium channels in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bdbiosciences.com [bdbiosciences.com]

- 22. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. fn-test.com [fn-test.com]

- 25. docs.abcam.com [docs.abcam.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Amitriptyline's Foundational Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the foundational research concerning the effects of the tricyclic antidepressant amitriptyline on mitochondrial function. It is now well-established that this compound's therapeutic and toxicological profiles are intrinsically linked to its profound impact on mitochondria. This document synthesizes key findings on this compound-induced mitochondrial dysfunction, including the inhibition of the electron transport chain, increased production of reactive oxygen species (ROS), reduction of the mitochondrial membrane potential, and the subsequent activation of cellular quality control and death pathways such as mitophagy and apoptosis. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound, a cornerstone of antidepressant therapy for decades, is increasingly recognized for its significant off-target effects on cellular bioenergetics, primarily centered on mitochondrial function.[1] Understanding these effects is crucial not only for elucidating the full spectrum of its pharmacological and potential toxicological activities but also for exploring its repositioning in other therapeutic areas, such as oncology.[2] This guide delves into the core molecular mechanisms by which this compound perturbs mitochondrial homeostasis, providing a foundational resource for the scientific community.

Core Mechanisms of this compound-Induced Mitochondrial Dysfunction

The primary mechanism by which this compound impacts mitochondria is through the disruption of the electron transport chain (ETC).[3] This initial insult triggers a cascade of downstream events that collectively contribute to mitochondrial dysfunction and cellular stress.

Inhibition of the Electron Transport Chain

Seminal research has identified Complex III (ubiquinol:cytochrome c oxidoreductase) of the ETC as a primary target of this compound.[2][4] Studies have also indicated an inhibitory effect on Complex I+III activity.[4] This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and an increase in electron leakage.

Increased Reactive Oxygen Species (ROS) Production

The impaired electron flow resulting from Complex III inhibition leads to the premature transfer of electrons to molecular oxygen, generating superoxide anions and other reactive oxygen species.[3][4] Studies in HepG2 cells have demonstrated an approximately two-fold increase in ROS production following this compound treatment.[3][4] This state of oxidative stress is a pivotal event that instigates further mitochondrial damage.

Reduction of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP production. This compound treatment has been consistently shown to cause a significant reduction in ΔΨm.[3][5] This depolarization is a direct consequence of ETC inhibition and the accumulation of ROS.

Quantitative Data on this compound's Mitochondrial Impact

The following tables summarize key quantitative findings from foundational studies on the effects of this compound on mitochondrial parameters.

Table 1: Effect of this compound on Mitochondrial Respiratory Chain Complex Activity

| Cell/Tissue Type | This compound Concentration | Treatment Duration | Complex I Activity (U/CS) | Complex III Activity (U/CS) | Complex I+III Activity (U/CS) | Complex IV Activity (U/CS) | Reference |

| HepG2 Cells | 50 µM | 6 hours | No significant change | Significantly reduced | Significantly reduced | No significant change | [4] |

| Bovine Muscle Homogenates | 50 µM | 6 hours | No effect | Statistically significant decrease | Not reported | No effect | [3] |

*U/CS: Units per citrate synthase activity.

Table 2: this compound-Induced Changes in Cellular and Mitochondrial Parameters

| Cell Type | This compound Concentration | Parameter | Observation | Reference |

| HepG2 Cells | 50 µM | ROS Production | Approximately 2-fold increase | [3][4] |

| HepG2 Cells | 50 µM | Mitochondrial Membrane Potential | Significant reduction | [3] |

| Human Fibroblasts | 20 µM | Cell Viability | 45.2% decrease | [6] |

| Human Fibroblasts | 50 µM | Cell Viability | 65.0% decrease | [6] |

| Human Fibroblasts | 100 µM | Cell Viability | 94.9% decrease | [6] |

| Human Fibroblasts | Not specified | Lipid Peroxidation | Inversion of reduced/oxidized ratio to 25% reduced and 75% oxidized | [6] |

Cellular Responses to this compound-Induced Mitochondrial Damage

Cells possess sophisticated quality control mechanisms to mitigate mitochondrial damage. The primary responses to this compound-induced mitochondrial stress are mitophagy and, under conditions of extensive damage, apoptosis.

Mitophagy: The Mitochondrial Quality Control Pathway

This compound-induced mitochondrial dysfunction triggers mitophagy, a selective form of autophagy that removes damaged mitochondria.[4][7] This process is primarily mediated by the PINK1/Parkin signaling pathway.[8] Upon loss of mitochondrial membrane potential, PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol.[8][9] Parkin then ubiquitinates outer mitochondrial membrane proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in lysosomes.[9]

Apoptosis: The Switch to Programmed Cell Death

When mitochondrial damage is extensive and cannot be resolved by mitophagy, the cell initiates apoptosis.[2][5] The sustained mitochondrial stress leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[3][5] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying this compound's mitochondrial effects.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound induces mitophagy that precedes apoptosis in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces mitophagy that precedes apoptosis in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neurotoxic effects of this compound are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of this compound in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

exploratory studies on amitriptyline's anti-inflammatory effects in microglia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory effects of the tricyclic antidepressant amitriptyline on microglia, the resident immune cells of the central nervous system. Mounting evidence suggests that beyond its well-established role in managing depression and neuropathic pain, this compound exerts significant immunomodulatory functions, particularly by attenuating microglial activation. This document summarizes key quantitative data, details experimental protocols for investigating these effects, and visualizes the underlying molecular pathways.

Data Presentation: Quantitative Effects of this compound on Microglial Inflammation

The following tables summarize the dose-dependent effects of this compound on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cell cultures. These studies demonstrate that this compound can significantly reduce the inflammatory response of microglia.

| Table 1: Effect of this compound on Interleukin-1β (IL-1β) Secretion in LPS-Stimulated Rat Microglia | |

| This compound Concentration | Inhibition of IL-1β Release |

| 1 µM | Noticeable reduction |

| 10 µM | Significant reduction |

| 50 µM | Strong inhibition |

| Data synthesized from studies including Obuchowicz et al., 2006. |

| Table 2: Effect of this compound on Tumor Necrosis Factor-α (TNF-α) Secretion in LPS-Stimulated Rat Glial Cultures | |

| This compound Concentration | Inhibition of TNF-α Release |

| 10 µM | Significant reduction |

| 50 µM | Strong inhibition |

| Data synthesized from studies including Obuchowicz et al., 2006. |

Core Experimental Protocols

Reproducible and rigorous experimental design is paramount to studying the nuanced effects of this compound on microglia. Below are detailed methodologies for key experiments cited in the literature.

Primary Microglia Culture from Neonatal Rat Pups

This protocol is fundamental for obtaining primary microglia for in vitro studies.

-

Tissue Dissociation:

-

Euthanize neonatal rat pups (P0-P2) and dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Mixed Glial Culture:

-

Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS.

-

Plate the cells in Poly-L-lysine-coated T75 flasks.

-

Incubate at 37°C in a humidified 5% CO2 incubator. Change the medium every 3-4 days. A confluent layer of astrocytes will form at the bottom with microglia growing on top.

-

-

Microglia Isolation:

-

After 10-14 days, secure the flasks on an orbital shaker and shake at 200 rpm for 2 hours at 37°C to detach the microglia.

-

Collect the supernatant containing the microglia and plate them on a new dish. The purity of the isolated microglia is typically >95%.

-

Lipopolysaccharide (LPS) Stimulation and this compound Treatment

This protocol describes the induction of an inflammatory response in microglia and treatment with this compound.

-

Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.

-

Stimulate the microglia with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant for cytokine analysis (ELISA) and the cell lysates for protein analysis (Western Blot).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to quantify the concentration of pro-inflammatory cytokines in the cell culture supernatant.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-rat IL-1β or anti-rat TNF-α) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

Western Blot for Signaling Pathway Analysis

Western blotting is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

-

Lyse the treated microglia in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each sample using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound in microglia are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

The current understanding suggests that this compound exerts its anti-inflammatory effects through a multi-faceted mechanism. It appears to inhibit the canonical pro-inflammatory signaling cascades initiated by stimuli like LPS, which activates Toll-like receptor 4 (TLR4). This leads to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, and the Nuclear Factor-kappa B (NF-κB) pathway.[1] this compound has been shown to suppress the activation of both ERK1/2 and NF-κB.[1]

Furthermore, intriguing evidence points towards the involvement of other receptor systems. This compound can act as an agonist for the A3 adenosine receptor (A3AR), and activation of A3AR is linked to the suppression of ERK1/2 signaling.[2][3] Additionally, this compound has been identified as a direct agonist of the Tropomyosin receptor kinase (Trk) A and TrkB receptors, which are typically activated by neurotrophins like NGF and BDNF.[4][5][6] Activation of Trk receptors can also lead to the inhibition of inflammatory pathways, potentially through the modulation of MAPK and NF-κB signaling.[4]

References

- 1. Examination and characterisation of the effect of this compound therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Antidepressant this compound is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

basic research into amitriptyline's influence on synaptic plasticity

Amitriptyline's Influence on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the multifaceted influence of the tricyclic antidepressant, this compound, on synaptic plasticity. It consolidates findings on its core mechanisms, impact on neuronal structure and function, and details the experimental frameworks used to elucidate these effects.

Core Mechanisms of Action

This compound's effects on synaptic plasticity are not attributable to a single mode of action but rather a combination of influences on monoaminergic, neurotrophic, and glutamatergic systems.

Monoamine Reuptake Inhibition

As a tricyclic antidepressant (TCA), this compound's primary and most well-known mechanism is the blockade of serotonin (SERT) and norepinephrine (NET) transporters at presynaptic terminals.[1][2] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[1][3] Chronic treatment leads to the desensitization of presynaptic autoreceptors, inducing long-lasting changes in monoaminergic systems that are foundational to its therapeutic effects.[1]

Neurotrophic Factor Signaling

A significant component of this compound's influence on neural plasticity stems from its interaction with neurotrophin signaling pathways, particularly those involving Brain-Derived Neurotrophic Factor (BDNF).

-

Direct TrkA and TrkB Agonism: Compelling evidence indicates that this compound acts as a direct agonist for Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and BDNF, respectively.[4][5] Unlike other TCAs or SSRIs, this compound can directly bind to the extracellular domains of TrkA and TrkB, triggering their dimerization, autophosphorylation, and activation.[4][5] This action is independent of neurotrophin presence and can even promote the formation of TrkA-TrkB heterodimers.[4] This direct agonism initiates downstream signaling cascades, including the PI 3-kinase/Akt and MAP kinase pathways, which are critical for neuronal survival and growth.[4]

-

Modulation of BDNF Expression: this compound treatment has been shown to increase the expression of BDNF mRNA, particularly in glial cells like astrocytes and microglia.[6][7] This effect is mediated through the MEK/ERK signaling pathway.[6] By increasing both the availability of the BDNF ligand and directly activating its receptor, this compound robustly engages this critical pathway for synaptic plasticity. Chronic antidepressant administration is known to ameliorate stress-induced decreases in BDNF levels in the hippocampus.[8]

Glutamate Receptor Modulation

This compound directly interacts with ionotropic glutamate receptors, which are central to synaptic plasticity mechanisms like Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

-

NMDA Receptor Antagonism: this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist.[9] It exhibits a dual mechanism of action: it enhances Ca²⁺-dependent desensitization and acts as a voltage-dependent, trapping open-channel blocker.[10][11] The inhibitory potency of this compound on NMDA receptors is highly dependent on the extracellular calcium concentration, with an IC50 of 0.72 µM in the presence of 4 mM Ca²⁺.[11] This blockade of NMDA receptors can prevent excitotoxicity and modulate the induction thresholds for synaptic plasticity.[9][12]

-

AMPA Receptor Interaction: this compound's effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is less pronounced. It is reported to be virtually inactive against Ca²⁺-impermeable AMPA receptors.[10]

Impact on Synaptic Plasticity

This compound induces both structural and functional changes at the synapse.

Structural Plasticity

Structural plasticity involves physical changes in synaptic architecture, such as the growth of dendrites and alterations in synaptic protein expression.

-

Synaptic Protein Expression: this compound has been shown to alter the expression of key synaptic proteins. In animal models of depression, such as Unpredictable Chronic Mild Stress (UCMS), there is a noted decrease in Growth-Associated Protein 43 (GAP43) in the hippocampus.[13] Chronic administration of this compound successfully reverses this decrease.[13][14] Furthermore, acute administration of this compound (10 mg/kg i.p.) can increase the hippocampal levels of GAP43 on its own.[13]

-

Dendritic and Neurite Outgrowth: Through its neurotrophic activity, particularly the activation of TrkA and TrkB receptors, this compound promotes neurite outgrowth and neuronal development.[4][15][16] Studies have shown it can stimulate the development of dorsal root ganglion neurons in a dose-dependent manner.[15][16]

Functional Plasticity

Functional plasticity refers to changes in the strength of synaptic transmission.

-

Long-Term Potentiation (LTP): The effect of this compound on LTP, a cellular correlate of learning and memory, appears to be complex and potentially region-specific. Studies in the dentate gyrus of the hippocampus have shown that chronic treatment with this compound can significantly lower the induction of population spike (PS)-LTP compared to controls.[17][18] This suggests that while this compound may have neurotrophic and structurally supportive roles, it might impair certain forms of synaptic strengthening in specific circuits.[17]

-

Paired-Pulse Facilitation (PPF): In the same dentate gyrus studies, this compound induced paired-pulse facilitation (PPF) at inter-stimulus intervals where recurrent inhibition is normally seen (10-40 ms).[17] At longer intervals (50-100 ms), it improved PPF compared to the control group.[17] This indicates a complex effect on presynaptic release probability and local inhibitory circuits.

Quantitative Data Summary

The following tables summarize key quantitative findings from cited research.

Table 1: Effects of this compound on Functional Synaptic Plasticity in the Rat Dentate Gyrus

| Parameter | Treatment Group | Inter-Stimulus Interval (ISI) | Observation | Reference |

|---|---|---|---|---|

| Paired-Pulse Facilitation/Inhibition | This compound | 10-70 ms | Increased Population Spike (PS) amplitude ratios (Induction of PPF instead of inhibition). | [17],[18],[19] |

| Long-Term Potentiation (LTP) | this compound | N/A (Post-tetanization) | Significantly lower Population Spike (PS)-LTP compared to the control group. |[17],[18],[19] |

Table 2: Effects of this compound on Synaptic Protein Expression in the Mouse Hippocampus

| Protein | Animal Model | Treatment | Effect on Protein Level | Reference |

|---|---|---|---|---|

| GAP43 | Naive | Acute this compound (10 mg/kg i.p.) | Increased | [13],[14] |

| GAP43 | Unpredictable Chronic Mild Stress (UCMS) | Chronic this compound | Reversed the stress-induced decrease in GAP43 expression. |[13],[14] |

Table 3: this compound's Interaction with NMDA Receptors

| Receptor/Channel | Parameter | Condition | Value | Mechanism | Reference |

|---|---|---|---|---|---|

| NMDA Receptor | IC₅₀ | 4 mM external Ca²⁺ | 0.72 µM | Enhancement of Ca²⁺-dependent desensitization | [11] |

| NMDA Receptor | IC₅₀ | 0.25 mM external Ca²⁺, at 0 mV | 220 µM | Trapping open-channel block | [11] |

| NMDA Receptor | ED₅₀ | N/A | 6.9 µM | Protection against NMDA-induced toxicity |[12] |

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and experimental designs provide a clearer understanding of the research.

Caption: this compound's direct agonism on TrkA/TrkB receptors and downstream signaling.